molecular formula C21H20ClN3O B2688904 2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide CAS No. 956778-79-3

2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide

Cat. No. B2688904
CAS RN: 956778-79-3
M. Wt: 365.86
InChI Key: UIRRNMCPUMAJRN-UHFFFAOYSA-N
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Description

“2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide” is a chemical compound with the molecular formula C21H20ClN3O and a molecular weight of 365.86 . It is a powder that is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H20ClN3O/c22-14-21(26)23-20-13-19(24-25(20)18-8-2-1-3-9-18)17-11-10-15-6-4-5-7-16(15)12-17/h1-3,8-13H,4-7,14H2,(H,23,26) .


Physical And Chemical Properties Analysis

This compound has a predicted melting point of 239.17°C and a predicted boiling point of approximately 607.8°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3, and the refractive index is predicted to be n20D 1.66 .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share a similar structure with the compound , have been found to possess antiviral activity . They have been used in the development of antiviral agents, showing inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives have also been reported to have anti-inflammatory properties . This suggests that “2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide” could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

The indole nucleus is a common feature in many synthetic drug molecules, including those with anticancer properties . Therefore, it’s possible that this compound could have applications in cancer treatment.

Antibacterial Activity

Compounds with similar structures have been tested for antibacterial activities against both Gram-positive and Gram-negative bacteria . This suggests potential use of this compound in combating bacterial infections.

Antitubercular Activity

Indole derivatives have shown antitubercular activity in active and dormant state against Mycobacterium tuberculosis and Mycobacterium bovis . This indicates a potential application of the compound in the treatment of tuberculosis.

Urease Inhibitor

The high electron withdrawing effect of the chloro group could possibly increase the activity of urease inhibitors . This suggests that “2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide” could be used in the development of urease inhibitors.

properties

IUPAC Name

2-chloro-N-[2-phenyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c22-14-21(26)23-20-13-19(24-25(20)18-8-2-1-3-9-18)17-11-10-15-6-4-5-7-16(15)12-17/h1-3,8-13H,4-7,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRRNMCPUMAJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN(C(=C3)NC(=O)CCl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide

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